molecular formula C₃₉H₇₀O₅ B1140037 1-Linoleoyl-2-oleoyl-rac-glycerol CAS No. 2632-59-9

1-Linoleoyl-2-oleoyl-rac-glycerol

Cat. No.: B1140037
CAS No.: 2632-59-9
M. Wt: 618.97
Attention: For research use only. Not for human or veterinary use.
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Description

1-Linoleoyl-2-oleoyl-rac-glycerol is a diacylglycerol that contains linoleic acid and oleic acid at the sn-1 and sn-2 positions, respectively. This compound is a type of glycerolipid and has been found in various natural sources, including raw and dry-cured Iberian ham . It is known for its role in lipid biochemistry and its presence in food products.

Biochemical Analysis

Biochemical Properties

1-Linoleoyl-2-oleoyl-rac-glycerol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be metabolized by lipases, which are enzymes that break down fats into glycerol and free fatty acids . The nature of these interactions involves the hydrolysis of the ester bonds in the glycerol molecule .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have both inhibitory and anti-inhibitory actions on lipoprotein lipase-mediated triglyceride hydrolysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it has been found to potentiate the activity of other endocannabinoids, including 2-AG .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it is a part of the lipid metabolism pathway, where it is broken down by lipases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Linoleoyl-2-oleoyl-rac-glycerol can be synthesized through esterification reactions. The process involves reacting linoleic acid and oleic acid with glycerol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. The reaction mixture is often subjected to purification steps, such as distillation and chromatography, to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Linoleoyl-2-oleoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Linoleoyl-2-oleoyl-rac-glycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Oleoyl-2-linoleoyl-rac-glycerol: Contains oleic acid and linoleic acid at different positions.

    1-Palmitoyl-2-oleoyl-rac-glycerol: Contains palmitic acid and oleic acid.

    1-Linoleoyl-rac-glycerol: Contains only linoleic acid .

Uniqueness: 1-Linoleoyl-2-oleoyl-rac-glycerol is unique due to its specific combination of linoleic acid and oleic acid, which imparts distinct physicochemical properties. This combination influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNNBQJKEBDPQS-LTEAFHAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130579
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104485-08-7
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104485-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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